[2-(2,5-Dichloro-pyrimidin-4-ylamino)-phenyl]-oxo-acetic acid
Overview
Description
“[2-(2,5-Dichloro-pyrimidin-4-ylamino)-phenyl]-oxo-acetic acid” (DPAOA) is a chemical compound with significant properties for various scientific experiments. It has a molecular formula of C12H7Cl2N3O3 and a molecular weight of 312.1 g/mol .
Synthesis Analysis
The synthesis of pyrimidine derivatives like DPAOA involves various methods . One approach involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .Chemical Reactions Analysis
Pyrimidine derivatives like DPAOA can undergo various chemical reactions . For instance, they can participate in oxidative dehydrogenation/annulation/oxidative aromatization reactions . They can also undergo a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H with amidines .Physical And Chemical Properties Analysis
DPAOA has a molecular weight of 312.1 g/mol . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not provided in the search results .Scientific Research Applications
Therapeutic Potential
Heterocyclic compounds like pyrimidine offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . Pyrimidine and its derivatives have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial etc.
Antimicrobial Activity
The growing health problems demand for a search and synthesis of a new class of antimicrobial molecules which are effective against pathogenic microorganisms . Pyrimidine derivatives have shown promising activity against microbial strains .
Anticancer Activity
Pyrimidine derivatives have shown potential in the treatment of cancer . Their ability to inhibit the growth of cancer cells makes them a valuable resource in the development of new anticancer drugs .
Antiviral Activity
Pyrimidine derivatives have also been found to have antiviral properties . They can inhibit the replication of viruses, making them a potential candidate for the development of new antiviral drugs .
Anti-Inflammatory Activity
Pyrimidine derivatives have shown anti-inflammatory properties . They can reduce inflammation, making them a potential candidate for the development of new anti-inflammatory drugs .
Analgesic Activity
Pyrimidine derivatives have shown analgesic properties . They can reduce pain, making them a potential candidate for the development of new analgesic drugs .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound 2-(2-((2,5-dichloropyrimidin-4-yl)amino)phenyl)-2-oxoacetic acid are currently unknown
Mode of Action
The presence of the dichloropyrimidinyl and phenyl groups could potentially influence the binding affinity and selectivity of the compound to its targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound
properties
IUPAC Name |
2-[2-[(2,5-dichloropyrimidin-4-yl)amino]phenyl]-2-oxoacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O3/c13-7-5-15-12(14)17-10(7)16-8-4-2-1-3-6(8)9(18)11(19)20/h1-5H,(H,19,20)(H,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJUAULPZXKDGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)O)NC2=NC(=NC=C2Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,5-Dichloro-pyrimidin-4-ylamino)-phenyl]-oxo-acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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